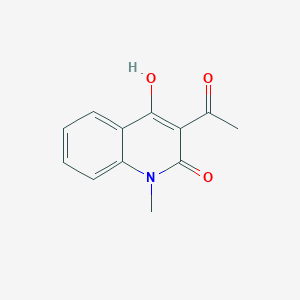

3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone

説明

特性

IUPAC Name |

3-acetyl-4-hydroxy-1-methylquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-7(14)10-11(15)8-5-3-4-6-9(8)13(2)12(10)16/h3-6,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGXLZSYWEVIMPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C2=CC=CC=C2N(C1=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20715987 | |

| Record name | 3-Acetyl-4-hydroxy-1-methylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20715987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

27.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24817874 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

54289-76-8 | |

| Record name | 3-Acetyl-4-hydroxy-1-methylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20715987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-acetylcoumarin derivatives with suitable reagents in the presence of a base such as piperidine. The reaction is usually carried out in a solvent like ethanol, and the progress is monitored using thin-layer chromatography (TLC) .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

化学反応の分析

Types of Reactions: 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted quinolinone derivatives.

科学的研究の応用

Biological Properties

The compound exhibits a range of biological activities, which can be categorized as follows:

1. Antimicrobial Activity

- Studies have shown that derivatives of 3-acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone possess potent antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, synthesized oxadiazole derivatives from this quinolinone demonstrated significant antimicrobial efficacy .

2. Antioxidant Activity

- The compound has been evaluated for its antioxidant properties. Research indicates that it effectively inhibits lipid peroxidation, making it a potential candidate for use in food preservation and pharmaceuticals .

3. Enzyme Inhibition

- This compound has been identified as an inhibitor of various enzymes, including HIV-1 reverse transcriptase and D-amino acid oxidase. Its ability to chelate metal ions enhances its inhibitory effects on these enzymes .

Applications

The applications of this compound span several fields:

1. Medicinal Chemistry

- The compound serves as a scaffold for developing new therapeutic agents targeting infectious diseases and cancer. Its derivatives have shown promise in treating conditions such as phenylketonuria due to their interaction with phenylalanine hydroxylase .

2. Industrial Applications

- In the field of lubricants, derivatives of this quinolinone have been incorporated as antioxidant additives to enhance the oxidative stability of lubricating greases .

3. Agriculture

- Given its antimicrobial properties, formulations containing this compound may be utilized as natural pesticides or fungicides to protect crops from pathogens.

Case Studies

作用機序

The mechanism of action of 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone involves its interaction with specific molecular targets. The hydroxy and acetyl groups play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

類似化合物との比較

Quinolinone derivatives exhibit diverse pharmacological properties influenced by substituent variations. Below is a detailed comparison of 3-acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone with structurally and functionally related compounds.

Structural Analogs: Substituent Variations

Key Observations :

- Position 1 : Methyl (target compound) vs. phenyl () affects steric bulk and lipophilicity. Phenyl derivatives may exhibit altered binding affinities in biological systems .

- Position 3 : Acetyl groups (target compound) are less electron-withdrawing than sulfonyl () or formyl () groups, influencing reactivity in nucleophilic substitutions .

- Position 4 : Hydroxy groups enable hydrogen bonding, critical for antimicrobial activity, while chloro substituents () enhance electrophilicity .

Functional Group Comparisons

Implications :

生物活性

3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone is a compound of significant interest due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

The chemical structure of this compound features a quinolinone core with three functional groups: an acetyl group, a hydroxy group, and a methyl group. This unique combination contributes to its distinct chemical reactivity and biological activity.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The hydroxy and acetyl groups are crucial for binding to enzymes or receptors, modulating their activity. For instance:

- Antimicrobial Activity : The compound has shown potential in inhibiting bacterial growth by disrupting cell wall synthesis or function.

- Anticancer Activity : Studies indicate that it may induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. In vitro studies have reported effective inhibition against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 10 µg/mL |

| Escherichia coli | 15 µg/mL |

| Pseudomonas aeruginosa | 20 µg/mL |

Anticancer Activity

The compound has been evaluated for its anticancer effects in several studies. It has been shown to inhibit the growth of various cancer cell lines by inducing cell cycle arrest at the G2/M phase and promoting apoptosis.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 12.5 |

| MCF-7 (Breast Cancer) | 15.0 |

| A549 (Lung Cancer) | 10.0 |

Study on Antiviral Properties

A recent study explored the antiviral potential of quinoline derivatives, including this compound, against the Chikungunya virus (CHIKV). The compound exhibited significant antiviral activity with an EC50 value of approximately 5 µM without notable cytotoxicity .

Study on Anti-inflammatory Effects

In another investigation, derivatives of quinolinones were synthesized and tested for their ability to inhibit lipoxygenase (LOX), an enzyme involved in inflammatory processes. The results indicated that certain derivatives showed promising LOX inhibitory activity, suggesting potential anti-inflammatory applications .

Q & A

Q. Table 1: Comparison of Reaction Conditions

| Reagents | Solvent | Time | Yield | Reference |

|---|---|---|---|---|

| Carboxyl aldehyde + ethylenediamine | Ethanol | 15 min | 77% | |

| Benzoyl chloride + NaOH | Dichloromethane/Water | 1 h | ~65%* |

*Estimated from analogous procedures.

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- IR Spectroscopy : Identifies functional groups (e.g., OH stretch at 3447 cm⁻¹, C=O at 1663 cm⁻¹) .

- ¹H NMR : Confirms substitution patterns (e.g., methyl groups at δ 3.59 ppm, aromatic protons between δ 6.99–8.18 ppm) .

- Mass Spectrometry : Validates molecular weight (e.g., m/z 297 [M⁺] for related derivatives) .

- X-ray Crystallography : Resolves structural ambiguities (e.g., confirmation of methyl group positioning in analogs) .

Advanced: How can researchers analyze structure-activity relationships (SAR) for antimicrobial activity?

Methodological Answer:

- Functional Group Modifications : Compare analogs with varying substituents (e.g., acetyl vs. heptyl groups). For instance, 3-heptyl-4-hydroxy-2(1H)-quinolinone showed enhanced bioactivity due to lipophilic side chains .

- Biological Assays : Use standardized MIC (Minimum Inhibitory Concentration) tests against bacterial/fungal strains .

- Computational Modeling : Map electrostatic potentials to predict interactions with microbial targets .

Advanced: How can contradictions in reported biological activities be resolved?

Methodological Answer:

- Reproducibility Checks : Validate assay conditions (e.g., pH, solvent controls) to rule out experimental variability .

- Metabolic Stability Studies : Assess compound degradation in physiological conditions (e.g., plasma stability tests) .

- Cross-Study Comparisons : Reconcile data using standardized metrics (e.g., IC₅₀ values for enzyme inhibition) .

Q. Table 2: Biological Activity Discrepancies

| Study | Activity (IC₅₀) | Assay Type | Reference |

|---|---|---|---|

| Antidepressant analogs | 30 mg/kg (in vivo) | Forced-swimming test | |

| HCV Polymerase Inhibition | 10 nM (in vitro) | Enzymatic assay |

Advanced: What methods are used to study its mechanism as an enzyme inhibitor?

Methodological Answer:

- Enzymatic Assays : Measure inhibition of target enzymes (e.g., HCV RNA polymerase) using radiolabeled substrates (³H-DTG binding assays) .

- Kinetic Studies : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.

- Co-crystallization : Resolve inhibitor-enzyme complexes using X-ray crystallography to identify binding motifs .

Advanced: How to design stability studies under physiological conditions?

Methodological Answer:

- pH Stability Tests : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC .

- Thermal Analysis : Use TGA (Thermogravimetric Analysis) to assess decomposition temperatures.

- Light Sensitivity : Expose to UV-Vis light and track photodegradation products via LC-MS .

Advanced: How can computational approaches predict interactions with biological targets?

Methodological Answer:

- Molecular Docking : Simulate binding poses using software like AutoDock (e.g., quinolinone derivatives in HCV polymerase active sites) .

- QSAR Modeling : Correlate substituent properties (e.g., logP, polar surface area) with activity data .

Basic: What are the challenges in scaling up synthesis without compromising purity?

Methodological Answer:

- Purification : Replace column chromatography with recrystallization or fractional distillation for large batches .

- Side Reaction Mitigation : Optimize temperature control to prevent byproducts (e.g., over-acetylation) .

Advanced: How to use NMR for detecting impurities?

Methodological Answer:

- ¹H-¹H COSY : Identify spin-spin coupling in impurities (e.g., residual solvents like DMF) .

- ¹³C NMR : Detect trace carbonyl-containing byproducts (e.g., acetylated intermediates) .

Advanced: What are best practices for in vivo testing based on structural analogs?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。